![molecular formula C18H15N5S B2633595 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894064-84-7](/img/structure/B2633595.png)
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The compound features a unique structure combining pyridine, triazole, and pyridazine rings, which contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . This reaction is usually carried out under mild conditions at room temperature, making it both efficient and operationally simple .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry or other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
- A study demonstrated that derivatives with a triazole moiety exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action involves the disruption of cellular signaling pathways essential for tumor growth and survival .
Table 1: Anticancer Activity of Triazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-triazolo | MCF-7 | 5.2 | Induction of apoptosis |
HCT116 | 4.8 | Inhibition of cell cycle progression | |
A549 | 6.0 | Disruption of PI3K/Akt pathway |
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against a range of pathogens. Its thioether functionality contributes to its interaction with microbial enzymes and cellular structures.
Case Study: Antimicrobial Efficacy
- Research indicated that triazole derivatives, including the focus compound, showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .
Table 2: Antimicrobial Activity
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-triazolo | Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL | |
Pseudomonas aeruginosa | 20 µg/mL |
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, the compound may have potential applications in treating other diseases due to its diverse pharmacological profile.
Anti-inflammatory Activity
- Preliminary studies suggest that triazole derivatives can act as COX-II inhibitors, which are relevant in managing inflammatory conditions such as arthritis and cardiovascular diseases .
Antiviral Properties
Wirkmechanismus
The mechanism by which 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridines: These compounds share a similar triazole-pyridine core and exhibit comparable chemical reactivity.
[1,2,4]Triazolo[4,3-a]pyrazines: These derivatives are also studied for their anticancer properties and kinase inhibition.
Uniqueness
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct electronic properties and reactivity compared to other triazolopyridine derivatives
Biologische Aktivität
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazolo-pyridazine core substituted with a pyridin-3-ylmethylthio group and a p-tolyl group. This specific substitution pattern is believed to influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases involved in cancer progression. The compound has been investigated for its ability to inhibit c-Met and Pim-1 kinases, both of which play critical roles in tumor growth and metastasis.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential :
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolo[4,3-b]pyridazine showed antiproliferative activity with IC50 values as low as 0.15 μM against MCF-7 breast cancer cells .
- Cell Cycle Arrest : The compound induced cell cycle arrest in the S phase and promoted apoptosis in cancer cells, evidenced by increased caspase-9 activity .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 0.15 | c-Met and Pim-1 inhibition |
A549 | 0.83 | Dual kinase inhibition |
HeLa | 2.85 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Antiviral and Antimicrobial Effects : Research indicates that triazolo[4,3-b]pyridazine derivatives possess antiviral and antimicrobial activities, suggesting their potential use in treating infections .
Case Studies and Research Findings
- Dual Inhibition Studies : Compounds derived from triazolo[4,3-b]pyridazine were assessed for their ability to inhibit c-Met and Pim-1 kinases. The most promising derivatives displayed strong inhibitory activity with IC50 values in the nanomolar range .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications in the substituent groups significantly affect the biological activity of the compounds. For example, alterations in the pyridinyl group can enhance or diminish anticancer efficacy .
- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggest favorable drug-like properties for some derivatives, indicating their potential for further development as therapeutic agents .
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-4-6-15(7-5-13)16-8-9-17-20-21-18(23(17)22-16)24-12-14-3-2-10-19-11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHUAZVNGFCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.